![molecular formula C8H7N5O2 B2558694 2-Methyl-5-(3-nitrophenyl)-2H-tetrazole CAS No. 69790-73-4](/img/structure/B2558694.png)
2-Methyl-5-(3-nitrophenyl)-2H-tetrazole
Overview
Description
2-Methyl-5-(3-nitrophenyl)-2H-tetrazole is a chemical compound that belongs to the class of tetrazoles. It is a highly reactive and explosive compound that has been widely studied for its potential applications in various fields of science. In
Scientific Research Applications
- MNT derivatives have been investigated for their antimicrobial potential. Researchers have synthesized various analogs and evaluated their efficacy against bacteria, fungi, and other pathogens. These compounds could serve as novel antimicrobial agents in the fight against infections .
- Studies have explored MNT derivatives as potential anticancer agents. Their ability to inhibit cancer cell growth and induce apoptosis has drawn attention. Researchers investigate their mechanisms of action and assess their effectiveness against different cancer types .
- MNT derivatives have shown promise in modulating inflammatory responses. These compounds may help mitigate inflammation-related diseases by targeting specific pathways or receptors. Further research aims to optimize their anti-inflammatory activity .
- Researchers have examined MNT derivatives for their antioxidant properties. These compounds scavenge free radicals and protect cells from oxidative damage. Their potential application in preventing oxidative stress-related diseases is an active area of investigation .
- MNT can form stable complexes with metal ions due to its tetrazole ring. These complexes have been studied for their coordination chemistry and potential applications in catalysis, drug delivery, and material science .
- MNT derivatives exhibit interesting photophysical behavior, including fluorescence and phosphorescence. Researchers explore their luminescent properties for applications in sensors, imaging, and optoelectronic devices .
Antimicrobial Activity
Anticancer Properties
Anti-Inflammatory Effects
Antioxidant Capacity
Metal Chelation and Coordination Chemistry
Photophysical Properties
properties
IUPAC Name |
2-methyl-5-(3-nitrophenyl)tetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O2/c1-12-10-8(9-11-12)6-3-2-4-7(5-6)13(14)15/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHGYZUVVIVJSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(3-nitrophenyl)-2H-tetrazole |
Synthesis routes and methods
Procedure details
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